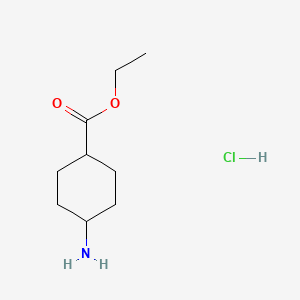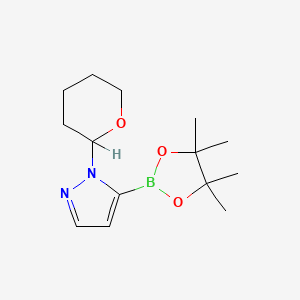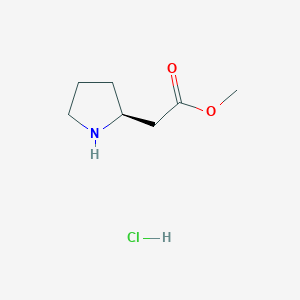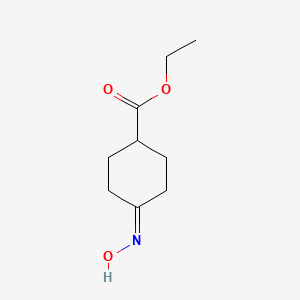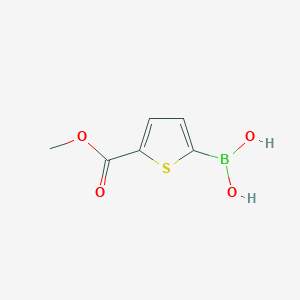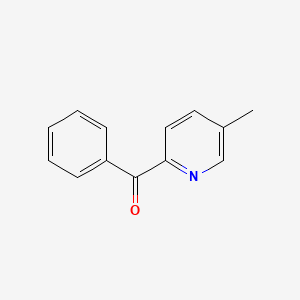
2-Benzoyl-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoyl-5-methylpyridine is an organic compound with the molecular formula C13H11NO. It is a derivative of pyridine, characterized by the presence of a benzoyl group at the 2-position and a methyl group at the 5-position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-5-methylpyridine typically involves the reaction of 2-chloropyridine with benzoyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of catalysts such as copper(I) iodide or iron(II) chloride can enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions: 2-Benzoyl-5-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the benzoyl group to a benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Organolithium reagents in anhydrous ether.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-Benzyl-5-methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-Benzoyl-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of 2-Benzoyl-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
類似化合物との比較
2-Benzoylpyridine: Lacks the methyl group at the 5-position, which can influence its reactivity and biological activity.
5-Methyl-2-pyridinecarboxaldehyde: Similar structure but with an aldehyde group instead of a benzoyl group, leading to different chemical properties and applications.
2-Acetyl-5-methylpyridine:
Uniqueness: 2-Benzoyl-5-methylpyridine is unique due to the combined presence of the benzoyl and methyl groups, which confer distinct chemical and biological properties. The benzoyl group enhances its ability to participate in various chemical reactions, while the methyl group can influence its steric and electronic properties, making it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
(5-methylpyridin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-7-8-12(14-9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRZJTWXEAGJHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
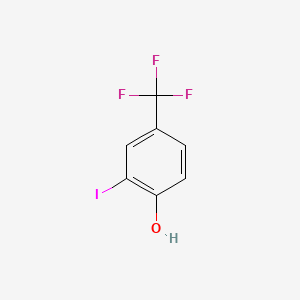

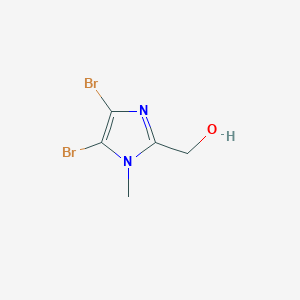
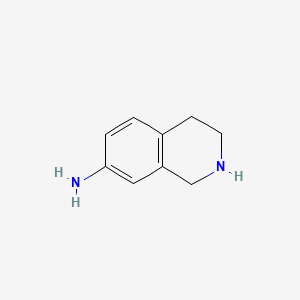

![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)
